2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline
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Overview
Description
2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline is a fluorinated aromatic amine compound characterized by the presence of a fluorine atom on the phenyl ring and a trifluoromethyl group attached to the aniline moiety. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized by direct fluorination of the corresponding phenol derivative using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nucleophilic Aromatic Substitution: Another method involves nucleophilic aromatic substitution where a suitable leaving group on the aromatic ring is replaced by a fluorine atom.
Sandmeyer Reaction: This involves diazotization of the corresponding aniline followed by a Sandmeyer reaction with a fluorinating agent.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure safety and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving the replacement of hydrogen atoms or functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄, H₂O₂, and CrO₃ are commonly used.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl are typical reagents.
Substitution: Halogenating agents like Br₂, Cl₂, and various nucleophiles are used.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced amines and amides.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline has applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The fluorine atoms enhance its binding affinity to biological targets, and the aniline group can participate in hydrogen bonding and other interactions. The specific mechanism depends on the biological system and the type of activity being studied.
Comparison with Similar Compounds
2-(2,3,6-Trifluorophenoxy)ethanol
2-(2-Fluorophenoxy)benzoic acid
2-(2-Fluorophenoxy)ethanamine hydrochloride
Uniqueness: 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline is unique due to its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
This compound's unique structure and properties make it a valuable subject of study in various scientific and industrial applications. Its versatility and potential for innovation continue to drive research and development in multiple fields.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)18)13(15,16)17/h1-7H,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSKFRNDJNXITQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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